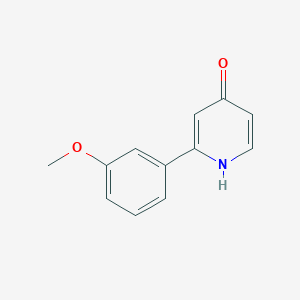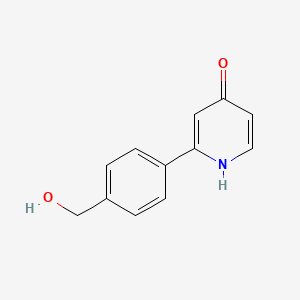
4-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(3-methoxyphenyl)pyridine (95%) is an organic compound with a molecular formula of C9H9NO2. It is a colorless solid with a melting point of 119-121 °C and a boiling point of 230-232 °C. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural and synthetic products. 4-Hydroxy-2-(3-methoxyphenyl)pyridine is used in a variety of scientific applications, including synthesis, drug development, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a wide range of scientific research applications. It is used as a starting material in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-malarial agents. It is also used as a starting material for the synthesis of other compounds, such as dyes and pigments. Additionally, it is used in the synthesis of heterocyclic compounds, which are used in the development of new drugs.
Mechanism of Action
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting COX-2, 4-hydroxy-2-(3-methoxyphenyl)pyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, it has been found to have anti-cancer, anti-malarial, and anti-fungal properties. It has also been found to have antioxidant, anti-allergic, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a useful compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low melting point, making it easy to handle. However, it is not very soluble in water, which can be a limitation in some experiments.
Future Directions
There are a number of potential future directions for 4-hydroxy-2-(3-methoxyphenyl)pyridine. It has been suggested that it could be used as an anti-cancer drug, as a treatment for malaria, as a treatment for fungal infections, and as a treatment for allergic reactions. Additionally, it could be used as a starting material for the synthesis of other compounds, such as dyes and pigments. Finally, it could be used in the development of new drugs.
Synthesis Methods
4-Hydroxy-2-(3-methoxyphenyl)pyridine can be synthesized from the reaction of 4-methoxyphenyl pyridine with hydrochloric acid. The reaction is carried out in a two-step process. In the first step, the 4-methoxyphenyl pyridine is reacted with hydrochloric acid to form the 4-hydroxy-2-(3-methoxyphenyl)pyridine hydrochloride. In the second step, the hydrochloride is treated with sodium hydroxide to form the free base of 4-hydroxy-2-(3-methoxyphenyl)pyridine.
properties
IUPAC Name |
2-(3-methoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFBDSPIKIIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692466 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3-methoxyphenyl)pyridine | |
CAS RN |
1261917-54-7 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














